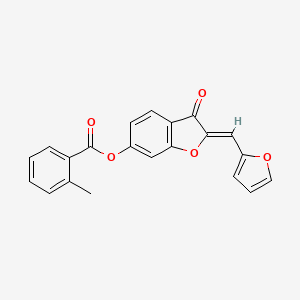

![molecular formula C13H21NO4 B2484854 5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 2059971-94-5](/img/structure/B2484854.png)

5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of non-natural spiro amino acids, akin to "5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid," involves the use of methylenecyclobutane derivatives as starting compounds. This process includes catalytic [1+2] cycloaddition reactions and the Curtius reaction for converting carboxy groups to amine groups (Yashin et al., 2017). Another approach involves the synthesis of all four stereoisomers of related spiro compounds, emphasizing the versatility and adaptability of reaction conditions to achieve desired configurations (Bakonyi et al., 2013).

Molecular Structure Analysis

The molecular structure of spiro amino acids like "5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid" showcases a conformationally rigid framework that is analogous to γ-aminobutyric acid (GABA) (Yashin et al., 2017). This structural rigidity is crucial for its potential modulatory effects on GABAergic cascades in the human central nervous system.

Chemical Reactions and Properties

Spiro amino acids undergo various chemical reactions based on their unique spiro framework and functional groups. For instance, the cycloaddition reactions and modified Curtius reaction mentioned in their synthesis highlight the chemical reactivity and potential transformations these compounds can undergo (Yashin et al., 2017).

Physical Properties Analysis

The physical properties of such spiro amino acids are closely tied to their rigid molecular structures. While specific data on "5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid" are not detailed, the conformational rigidity generally influences solubility, melting points, and stability, making these compounds of interest in material science and pharmaceutical research.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of spiro amino acids, are significant for their application in synthetic chemistry and drug design. The presence of tert-butoxycarbonyl groups, for instance, offers protective functionality that can be leveraged in further synthetic steps, illustrating the compound's utility in complex organic synthesis (Bakonyi et al., 2013).

Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structurally related compounds, are significant in the context of biorenewable chemicals. They serve as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields pose challenges. These acids can damage cell membranes and decrease internal pH, affecting microbial tolerance and productivity. Strategies to mitigate these effects include metabolic engineering to enhance cell robustness and tolerance mechanisms (Jarboe et al., 2013).

Biomass Conversion to Value-added Chemicals

The transformation of biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, is a critical area of research. These derivatives serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The synthesis and applications of these compounds in producing monomers, polymers, fuels, and other chemicals highlight the importance of renewable carbon sources in sustainable chemistry (Chernyshev et al., 2017).

Reactive Carbonyl Species (RCS) and Chronic Diseases

RCS, including carboxylic acid derivatives, are crucial in understanding the molecular basis of various chronic diseases due to their reactivity with cellular components. Insights into the sources, types, and effects of RCS can inform therapeutic strategies, emphasizing the role of nanotechnology and nanocarriers in enhancing the delivery and efficacy of treatments (Fuloria et al., 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived compound, has significant potential in drug synthesis due to its functional groups. It serves as a versatile precursor for synthesizing various pharmaceuticals, demonstrating the potential of bio-based chemicals in reducing drug synthesis costs and environmental impact (Zhang et al., 2021).

Spirocyclic Compounds as Antioxidants

Spirocyclic derivatives, including spiro[2.3]hexane-based compounds, exhibit significant antioxidant activities. Their structural similarity to pharmacophores makes them candidates for developing drugs targeting oxidative stress-related diseases. The versatility of spiro compounds in medicinal chemistry underscores the importance of structural diversity in discovering new therapeutic agents (Acosta-Quiroga et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.3]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(7-13)4-5-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFCFFILHMIEIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2(C1)CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2484778.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)

![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2484790.png)

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)